3-Trifluoromethylsulfanyl-pentane-2,4-dione
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Overview
Description
3-Trifluoromethylsulfanyl-pentane-2,4-dione is a chemical compound with the molecular formula C6H7F3O2S and a molecular weight of 200.18 g/mol . This compound is known for its unique structure, which includes a trifluoromethylsulfanyl group attached to a pentane-2,4-dione backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethylsulfanyl-pentane-2,4-dione typically involves the reaction of pentane-2,4-dione with trifluoromethylsulfanyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethylsulfanyl-pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Trifluoromethylsulfanyl-pentane-2,4-dione is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Trifluoromethylsulfanyl-pentane-2,4-dione involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethylsulfanyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethylthio-2,4-pentanedione: Similar structure but different reactivity.
Pentane-2,4-dione: Lacks the trifluoromethylsulfanyl group, resulting in different chemical properties.
Trifluoromethylsulfanylbenzene: Contains the trifluoromethylsulfanyl group but attached to a benzene ring.
Uniqueness
3-Trifluoromethylsulfanyl-pentane-2,4-dione is unique due to the presence of both the trifluoromethylsulfanyl group and the pentane-2,4-dione backbone. This combination imparts distinctive chemical properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-(trifluoromethylsulfanyl)pentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2S/c1-3(10)5(4(2)11)12-6(7,8)9/h5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYWKNBMYHLAQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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